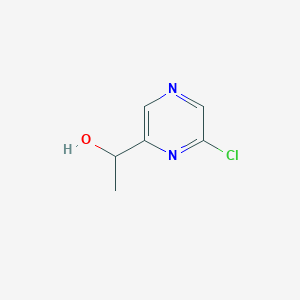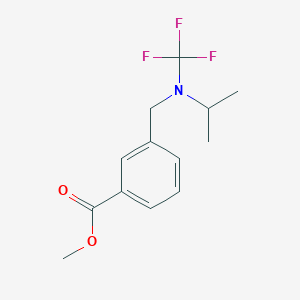
N-(2,4,6-Trimethoxybenzoyl)-morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4,6-Trimethoxybenzoyl)morpholine is an organic compound with the molecular formula C14H19NO5 and a molecular weight of 281.3 g/mol . This compound is characterized by the presence of a morpholine ring attached to a benzoyl group substituted with three methoxy groups at the 2, 4, and 6 positions. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-(2,4,6-Trimethoxybenzoyl)morpholine typically involves the reaction of 2,4,6-trimethoxybenzoyl chloride with morpholine. The reaction is carried out in the presence of a base such as sodium hydroxide (NaOH) to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
2,4,6-Trimethoxybenzoyl chloride+Morpholine→4-(2,4,6-Trimethoxybenzoyl)morpholine+HCl
Análisis De Reacciones Químicas
4-(2,4,6-Trimethoxybenzoyl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the benzoyl group. Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction: The methoxy groups can be involved in oxidation and reduction reactions, although these are less common.
Aplicaciones Científicas De Investigación
4-(2,4,6-Trimethoxybenzoyl)morpholine is used in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(2,4,6-Trimethoxybenzoyl)morpholine involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to affect various biochemical processes .
Comparación Con Compuestos Similares
4-(2,4,6-Trimethoxybenzoyl)morpholine can be compared with other similar compounds such as 4-(3,4,5-Trimethoxybenzoyl)morpholine. The primary difference lies in the position of the methoxy groups on the benzoyl ring. This difference can lead to variations in chemical reactivity and biological activity .
Similar Compounds
- 4-(3,4,5-Trimethoxybenzoyl)morpholine
- 4-(2,4,5-Trimethoxybenzoyl)morpholine
Propiedades
Número CAS |
64038-97-7 |
|---|---|
Fórmula molecular |
C14H19NO5 |
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
morpholin-4-yl-(2,4,6-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C14H19NO5/c1-17-10-8-11(18-2)13(12(9-10)19-3)14(16)15-4-6-20-7-5-15/h8-9H,4-7H2,1-3H3 |
Clave InChI |
KPGSRYVVMDJMBM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)C(=O)N2CCOCC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-acetylbenzo[b]thiophene-6-carboxylate](/img/structure/B13962750.png)
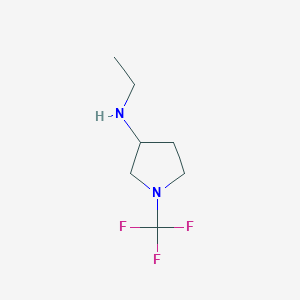

![2-ethyl-6-iodo-N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13962768.png)
![2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13962770.png)
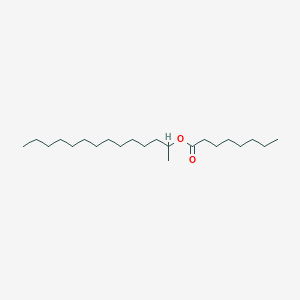

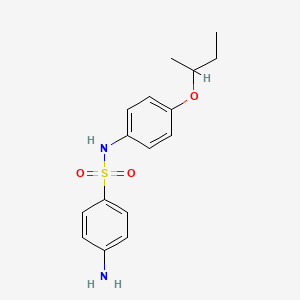



![Bis[(4-chlorophenyl)methyl]diselane](/img/structure/B13962802.png)
